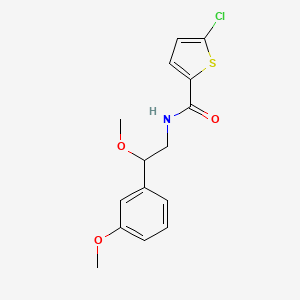

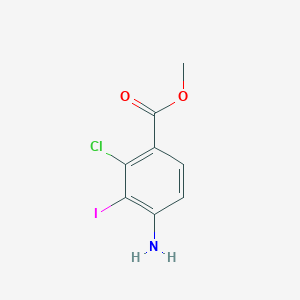

![molecular formula C18H21N7O2 B2400165 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920416-75-7](/img/structure/B2400165.png)

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

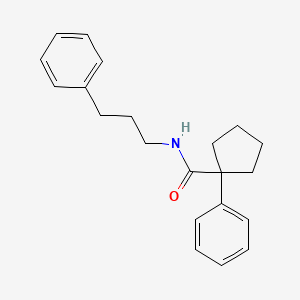

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors . These molecules have shown significant inhibitory effects on the growth of certain cell lines .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple ring structures including a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Unfortunately, the specific geometric optimization of this compound’s structure isn’t detailed in the available resources.Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles serve as privileged structure motifs in drug discovery. Despite not being naturally occurring, they exhibit remarkable chemical stability, aromatic character, and hydrogen bonding ability. Many medicinal compounds containing a 1,2,3-triazole core have been developed, including anticonvulsants, antibiotics, and anticancer drugs .

Click Chemistry

The synthesis of 1,2,3-triazoles often involves click chemistry, a powerful approach for constructing complex molecules. Click reactions are efficient, modular, and widely used in drug development, bioconjugation, and materials science. Researchers have harnessed this methodology to create diverse 1,2,3-triazole derivatives .

Supramolecular Chemistry

1,2,3-triazoles play a crucial role in supramolecular chemistry. Their ability to form stable complexes with metal ions, host-guest interactions, and self-assemble into functional materials has led to applications in sensors, catalysis, and molecular recognition .

Chemical Biology

Researchers explore 1,2,3-triazoles as chemical probes to study biological processes. These compounds can selectively target specific proteins, enzymes, or receptors, aiding in understanding cellular pathways and disease mechanisms. For instance, they have been investigated as inhibitors of histone demethylases (LSD1) .

Fluorescent Imaging

1,2,3-triazoles can be functionalized with fluorescent tags, making them valuable tools for imaging biological structures. Their stability and compatibility with biological systems allow researchers to visualize cellular components, track drug delivery, and study protein localization .

Materials Science

The incorporation of 1,2,3-triazoles into polymers and materials leads to enhanced properties. These materials find applications in drug delivery, tissue engineering, and coatings. For instance, 1,2,3-triazole-containing polymers exhibit improved biocompatibility and controlled drug release .

Mecanismo De Acción

Target of Action

Similar triazolopyrimidine derivatives have been reported to interact with various targets, including enzymes likeUbiquitin Specific Peptidase 28 (USP28) . USP28 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been associated with the progression of various malignancies .

Mode of Action

The compound is believed to bind reversibly to its target, directly affecting the protein levels of the target . For instance, in the case of USP28, the compound inhibits the enzyme’s activity, leading to changes in the methylation status of lysine residues in various proteins .

Biochemical Pathways

The inhibition of usp28 can lead to changes in various cellular processes, including cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (emt) progression . These processes are crucial in the development and progression of cancers.

Result of Action

The compound’s action results in the inhibition of the target enzyme’s activity, leading to changes in various cellular processes. For instance, it has been reported to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines . It also affects the EMT progression, which is a key process in cancer metastasis .

Direcciones Futuras

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor for cancer treatment . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more information on its safety and hazards would be beneficial.

Propiedades

IUPAC Name |

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-3-27-15-6-4-14(5-7-15)25-18-16(21-22-25)17(19-12-20-18)24-10-8-23(9-11-24)13(2)26/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGTYXKHWJGIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

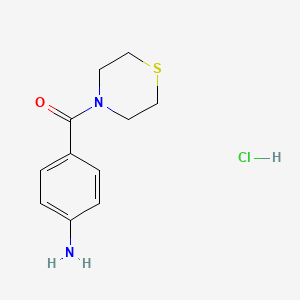

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

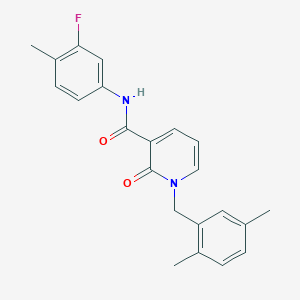

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)

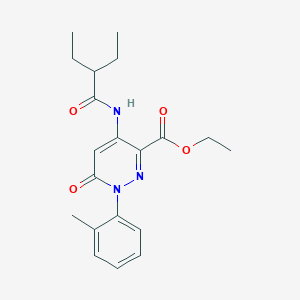

![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)